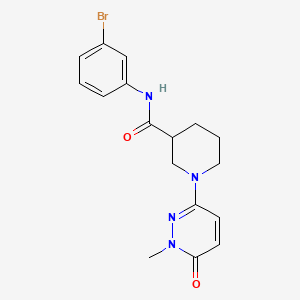![molecular formula C16H17ClN6S B2497299 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine CAS No. 1025762-04-2](/img/structure/B2497299.png)
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine and pyrazoline derivatives, including those related to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine, involves multistep synthetic routes starting from basic heterocyclic scaffolds. For example, the reaction of acetylpyridine with thiophene-2-carboxaldehyde followed by reactions with malononitrile or hydrazine hydrate can produce a variety of pyrimidinone, aminopyrimidine, and pyrazoline derivatives (Amr, Maigali, & Abdulla, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by NMR, IR spectroscopy, mass spectrometry, and elemental analysis, providing insights into their complex frameworks and functional groups. For instance, the efficient synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives bearing thieno[2,3-d]pyrimidine moieties showcases the intricate structural attributes of these compounds (Yin & Song, 2022).
Scientific Research Applications
Aurora Kinase Inhibitor
This compound is explored for its potential as an Aurora kinase inhibitor, indicating its utility in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells, offering a targeted approach to therapy (ロバート ヘンリー,ジェームズ, 2006).
Analgesic and Antiparkinsonian Activities
Research into derivatives of this compound has shown promising analgesic and antiparkinsonian activities. This suggests its potential in developing treatments for Parkinson's disease and pain management, highlighting its significance in neuropharmacology (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).
Synthesis of Pyridine Derivatives
The compound serves as a precursor in the synthesis of various pyridine derivatives, demonstrating its role in the development of new molecules with potential pharmacological properties. These derivatives have been explored for their therapeutic applications, including anticancer and antimicrobial activities (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).
Antimicrobial and Anticancer Agents
Further studies have synthesized novel pyrazole derivatives incorporating the core structure of the compound, showing significant antimicrobial and anticancer activities. This underscores the potential of such molecules in addressing various infections and malignancies, contributing to the diversity of therapeutic agents available for treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
properties
IUPAC Name |
4-chloro-6-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKAQPXSZITNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=CC(=NC(=N4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

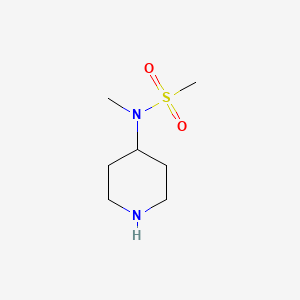
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

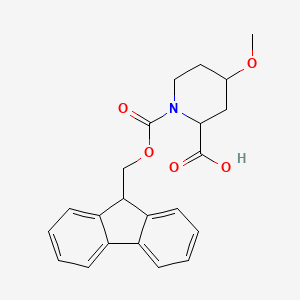

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
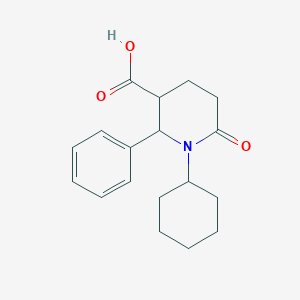
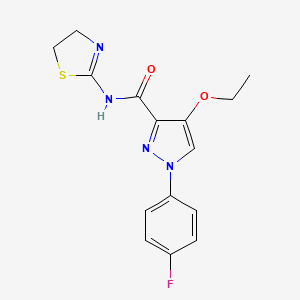
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
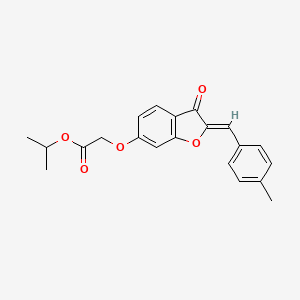
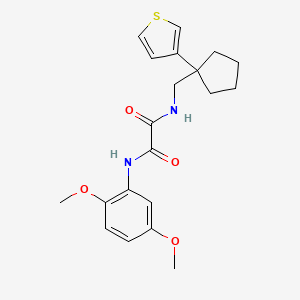
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
